t6A Displays 9.02-Fold Higher Biosynthetic Efficiency than the Analog hn6A
In vitro reconstitution of the bacterial t6A biosynthesis pathway reveals a strong kinetic preference for the formation of t6A over its analog, hydroxynorvalylcarbamoyladenosine (hn6A). The specificity constant (kcat/Km) for t6A synthesis is 1460 μM⁻¹s⁻¹, which is 9.02-fold higher than that for hn6A (162 μM⁻¹s⁻¹) [1]. This difference is driven by a >10-fold higher apparent binding affinity for the native substrate L-threonine (Km = 12.1 μM) compared to the alternative substrate L-hydroxynorvaline (Km = 129.4 μM), while maximum reaction velocities (Vmax) remain comparable (0.26-0.31 μM/min) [1].
| Evidence Dimension | Biosynthetic efficiency (specificity constant, kcat/Km) |
|---|---|
| Target Compound Data | 1460 μM⁻¹s⁻¹ (t6A synthesis) |
| Comparator Or Baseline | 162 μM⁻¹s⁻¹ (hn6A synthesis) |
| Quantified Difference | 9.02-fold higher for t6A |
| Conditions | In vitro reconstitution using purified Thermotoga maritima TsaB, TsaC2, TsaD, and TsaE enzymes with tRNAThr UGU substrate; radiochemical assay |
Why This Matters
This data confirms t6A as the kinetically preferred and primary product of the conserved biosynthesis pathway, making it the essential standard for studying the core modification mechanism, unlike hn6A which is a minor, organism-specific variant.
- [1] Harker, C. M. (2025). Kinetic Analysis Reveals t6A-protein Specificity for t6A and hn6A tRNA Modifications. University Honors Theses, Paper 1693. doi: 10.15760/honors.1726. View Source
